(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide
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Overview
Description
Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzo[d]thiazole moiety . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminothiophenol with various electrophiles . The specific synthesis route for “(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be analyzed using techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, some benzo[d]thiazole derivatives have been used as chemosensors for the detection of certain ions in water .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary widely, depending on their specific structure. Some benzo[d]thiazole derivatives, for example, have been used as fluorescent probes, indicating that they have unique optical properties .Scientific Research Applications
Polymer Sorption Properties : Polymers with molecular imprints of chlorine-containing pesticides, including derivatives similar to the specified compound, have been studied for their sorption properties. Such polymers are used in the removal and detection of pollutants, demonstrating their significance in environmental applications (Popov et al., 2009).
Herbicidal Activity : Similar compounds have been synthesized as herbicidal inhibitors of PSII electron transport, showing effective herbicidal activities. This indicates the potential use of such compounds in agricultural chemistry for controlling weed growth (Wang et al., 2004).
Synthesis of Heterocyclic Compounds : Compounds with structures related to the specified chemical are used as building blocks in the synthesis of various heterocyclic compounds. These have applications in developing new pharmaceuticals and materials with diverse biological activities (Gomha & Abdel‐Aziz, 2012).
Cytotoxic Activity in Cancer Research : Related acrylamide derivatives have been evaluated for their cytotoxic activity against human cancer cell lines. They are studied as potential anticancer agents, specifically as tubulin polymerization inhibitors (Kamal et al., 2014).
Polyamide Synthesis : The compound is analogous to those used in the synthesis of ordered polyamides, indicating its potential application in the development of new materials with specific properties (Ueda & Sugiyama, 1994).
Antimicrobial Activity : Derivatives of thiosemicarbazides, similar to the compound , have been used in the synthesis of various heterocyclic compounds with assessed antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Elmagd et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-9-13-16(10-15(14)24-2)25-18(20-13)21-17(22)8-7-11-5-3-4-6-12(11)19/h3-10H,1-2H3,(H,20,21,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWNJHKDUXRLW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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